Cochinmicin IV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

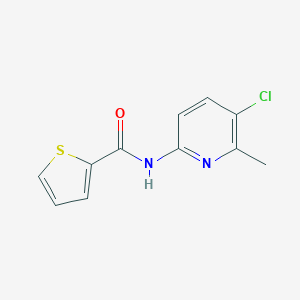

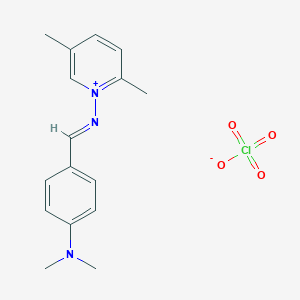

Cochinmicin IV is a natural product that belongs to the family of antibiotics known as macrolides. It was first isolated from the fermentation broth of Streptomyces coelicolor A3(2) in 1955 by scientists at the Lederle Laboratories. Cochinmicin IV has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pneumoniae.

科学的研究の応用

Synthesis and Biosynthesis

Cochinmicin IV, a derivative of cyclodepsipeptide cochinmicin I, has been the subject of research focusing on its synthesis and biosynthesis. Cochinmicin I, containing dihydroxyphenylglycine, exhibits endothelin receptor antagonist activity, making it an interesting subject for synthetic and biosynthetic studies due to the racemization-prone nature of dihydroxyphenylglycine. The total synthesis of cochinmicin I and its non-natural derivative, cochinmicin VI, was achieved, and the cochinmicin biosynthesis gene cluster was identified, revealing insights into the non-ribosomal peptide synthetase assembly of these compounds (Schnegotzki et al., 2022).

Quorum Sensing Inhibition

Cochinmicin IV's close relatives, such as cochinmicin II/III, have been found to inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria. These cyclodepsipeptides, originally recognized as receptor antagonists, were identified through screening actinomycetes culture extracts. Their potential as therapeutic agents against the quorum sensing of Gram-positive pathogens like Staphylococcus aureus highlights the significance of cyclodepsipeptides in medical research (Desouky et al., 2015).

Potential in Antidiabetic Research

Another interesting avenue of research related to cochinmicin IV is the investigation into antidiabetic properties of related compounds. Studies on Symplocos cochinchinensis, which is chemically related to cochinmicin, have shown promising antidiabetic effects. These studies provide a framework for understanding how similar compounds like cochinmicin IV could potentially be applied in treating conditions like diabetes (Sunil et al., 2011), (Antu et al., 2014).

Antibacterial and Antimicrobial Properties

Continued research into the antibacterial and antimicrobial properties of compounds similar to cochinmicin IV is also notable. Isolation and identification of flavonoids from Maclura cochinchinensis have shown good antibacterial activities against Gram-positive bacteria, including strains resistant to common antibiotics. These findings could inform the development of new antibacterial agents, potentially including derivatives of cochinmicin IV (Polbuppha et al., 2021).

特性

CAS番号 |

146874-41-1 |

|---|---|

製品名 |

Cochinmicin IV |

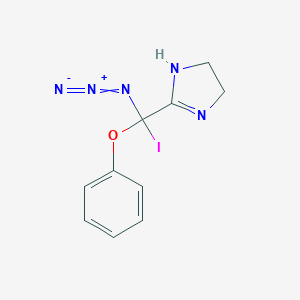

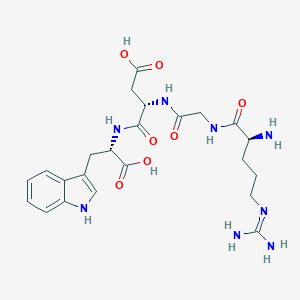

分子式 |

C46H46ClN7O13 |

分子量 |

940.3 g/mol |

IUPAC名 |

N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C46H46ClN7O13/c1-23-37(52-42(62)34(15-25-10-6-3-7-11-25)49-40(60)32-12-13-36(47)48-32)44(64)50-33(14-24-8-4-2-5-9-24)41(61)51-35(22-55)43(63)53-38(26-16-28(56)20-29(57)17-26)45(65)54-39(46(66)67-23)27-18-30(58)21-31(59)19-27/h2-13,16-21,23,33-35,37-39,48,55-59H,14-15,22H2,1H3,(H,49,60)(H,50,64)(H,51,61)(H,52,62)(H,53,63)(H,54,65) |

InChIキー |

IGUQVVLOCYHROT-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |

正規SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |

同義語 |

cochinmicin IV |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

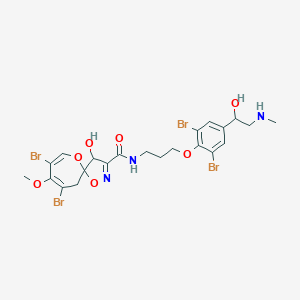

![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)

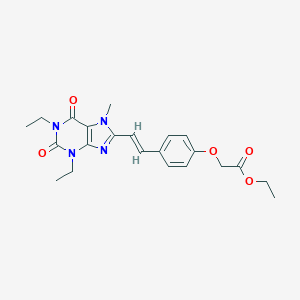

![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)